2-Nitroacetohydrazide
Overview
Description
2-Nitroacetohydrazide is an organic compound with the molecular formula C2H5N3O3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a nitro group (-NO2) and the carboxyl group is converted to a hydrazide (-CONHNH2). This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroacetohydrazide can be synthesized through several methods. One common method involves the reaction of nitroacetic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{NO2CH2COOH} + \text{NH2NH2} \cdot \text{H2O} \rightarrow \text{NO2CH2CONHNH2} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroacetic acid or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2), forming 2-aminoacetohydrazide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroacetic acid.
Reduction: 2-Aminoacetohydrazide.
Substitution: Various substituted hydrazides depending on the reagents used.
Scientific Research Applications
2-Nitroacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitroacetohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazide group can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
2-Nitroacetic acid: Similar structure but lacks the hydrazide group.
2-Aminoacetohydrazide: Formed by the reduction of 2-Nitroacetohydrazide.
Nitroethane: Similar nitro group but lacks the acetic acid and hydrazide functionalities.
Uniqueness: this compound is unique due to the presence of both the nitro and hydrazide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
2-nitroacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O3/c3-4-2(6)1-5(7)8/h1,3H2,(H,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOOVWZZPJQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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